(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride
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Overview
Description
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride is a chemical compound that belongs to the class of amino acids. It features a pyridine ring substituted with a methoxy group and an amino group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-(6-methoxypyridin-3-yl)propanoic acid.
Protection of Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of the Intermediate: The protected amino acid is then subjected to various reactions, including coupling reactions, to form the desired intermediate.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Procurement: Sourcing high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted pyridine derivatives.
Scientific Research Applications
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(6-Methoxypyridin-3-yl)propanoic acid: Lacks the amino group, making it less versatile in biological applications.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid: Contains a Boc-protected amino group, used as an intermediate in synthesis.
Uniqueness
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H14Cl2N2O3 |
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Molecular Weight |
269.12 g/mol |
IUPAC Name |
(3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O3.2ClH/c1-14-8-3-2-6(5-11-8)7(10)4-9(12)13;;/h2-3,5,7H,4,10H2,1H3,(H,12,13);2*1H/t7-;;/m0../s1 |
InChI Key |
RCADMWLCRFMXRR-KLXURFKVSA-N |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@H](CC(=O)O)N.Cl.Cl |
Canonical SMILES |
COC1=NC=C(C=C1)C(CC(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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